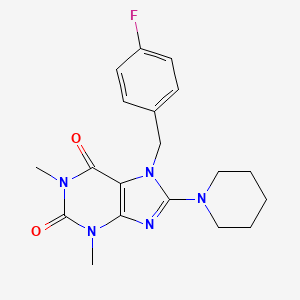

7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Descripción

7-(4-Fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine-dione compound characterized by distinct substitutions at positions 7 and 8 of the purine core. Positions 1 and 3 are occupied by methyl groups, a common feature in caffeine-like analogs that influence metabolic stability and solubility. The piperidin-1-yl group at position 8 introduces a nitrogen-containing heterocycle, which may modulate selectivity for enzyme targets such as aldehyde dehydrogenase (ALDH) or adenosine receptors .

Propiedades

IUPAC Name |

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-6-8-14(20)9-7-13)18(21-16)24-10-4-3-5-11-24/h6-9H,3-5,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTGFZLXQYJGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It has a molecular weight of approximately 372.405 g/mol and features a purine core with substituents that may influence its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The presence of the piperidine group suggests potential interactions with neurotransmitter receptors, while the fluorobenzyl moiety may enhance binding affinity due to halogen bonding effects.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. A related study highlighted that compounds containing similar piperidine structures exhibited inhibitory effects on tyrosinase, an enzyme involved in melanin production. The competitive inhibition observed suggests that 7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione could also exhibit similar properties.

Study 1: Antimelanogenic Effects

A study focused on evaluating the antimelanogenic effects of compounds with similar structures reported that certain derivatives effectively inhibited melanin production without cytotoxicity. The compound's IC50 values were significantly lower than those of known inhibitors like kojic acid, indicating a promising therapeutic profile for skin-related applications .

Study 2: Anticancer Properties

In vitro assays conducted on purine derivatives revealed that these compounds could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways. Although specific data for 7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is not yet available, its structural similarities suggest potential efficacy in cancer treatment.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Position 7 Substituent | Position 8 Substituent | Molecular Weight | Key Biological Note |

|---|---|---|---|---|

| Target Compound | 4-Fluorobenzyl | Piperidin-1-yl | 415.43 | Potential ALDH inhibition |

| 8-(4-Methylpiperazinyl) analog | 4-Fluorobenzyl | 4-Methylpiperazinyl | 429.46 | Improved solubility |

| NCT-501 (34) | 3-Methylbenzyl | Cyclopropanecarbonyl-piperidin | 452 | ALDH IC₅₀ = 0.6–1.1 nM |

| 1,3,7-Trimethyl-8-(4-methylbenzyl) (73f) | 4-Methylbenzyl | 4-Methylbenzyl | 331 | Not bioactive reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.